molecular formula C14H30Cl2N2 B1398293 2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1219981-07-3

2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1398293
CAS No.: 1219981-07-3
M. Wt: 297.3 g/mol
InChI Key: CBASEQQVBMPMLG-UHFFFAOYSA-N
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Description

2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is a piperidine-based compound with a bicyclic structure featuring ethyl and piperidinyl substituents. Its molecular architecture includes two piperidine rings connected via an ethyl chain, with a secondary amine group protonated as a dihydrochloride salt. This structural configuration enhances solubility and stability, making it relevant for pharmaceutical and biochemical applications, particularly in receptor-binding studies .

Properties

IUPAC Name

2-ethyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-2-14-7-3-4-10-16(14)11-8-13-6-5-9-15-12-13;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBASEQQVBMPMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is primarily recognized for its role as a pharmacological agent. Its mechanism of action includes:

  • Inhibition of Norepinephrine and Serotonin Reuptake: As a derivative of desipramine, it increases neurotransmitter levels in the synaptic cleft, which is crucial for treating depression and anxiety disorders.

Neuropharmacological Studies

The compound has shown potential in neuropharmacology, particularly concerning neurodegenerative diseases:

  • Alzheimer’s Disease Research: Studies indicate that piperidine derivatives can inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. This inhibition can enhance cognitive function and potentially serve as a treatment for Alzheimer's disease.

Antihistaminic Properties

Research suggests that this compound may exhibit antihistaminic effects by blocking the histamine H1 receptor. This property could be beneficial in treating allergic reactions and inflammation.

Anticancer Activity

Preliminary studies have indicated that piperidine derivatives may possess cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant apoptosis induction in tumor cells, suggesting a need for further exploration of this compound's anticancer potential.

Summary Table of Biological Activities

Activity Mechanism Potential Applications
AntidepressantInhibition of norepinephrine and serotonin reuptakeDepression, anxiety disorders
NeuroprotectiveAChE inhibitionAlzheimer’s disease
AntihistaminicH1 receptor antagonismAllergic responses
AnticancerInduction of apoptosisCancer treatment

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Neuroprotective Effects: Research has highlighted its ability to modulate cholinergic pathways, which may offer protective effects against neurodegeneration.
  • Cytotoxicity in Cancer Cells: A study demonstrated that piperidine derivatives could outperform standard treatments in inducing apoptosis in hypopharyngeal tumor cells, indicating significant therapeutic promise.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with molecular targets and pathways in the body. As desipramine, it inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is responsible for its antidepressant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several piperidine/piperazine derivatives. Below is a systematic comparison based on molecular structure, pharmacological targets, and functional groups:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Features Pharmacological Target/Activity Reference
2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride (1219964-00-7) Bicyclic piperidine, ethyl linker, dihydrochloride Potential sigma receptor/CNS modulation
N-Butyl-N-methylpiperidin-4-amine dihydrochloride (1220035-47-1) N-substituted piperidine, butyl-methyl groups Unknown (structural analog for screening)
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride (CBR00638) Imidazole-substituted ethyl-piperidine Histaminergic or CNS receptor interactions
BD 1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride) Dichlorophenyl group, piperazine core Sigma-1 receptor antagonist
Anileridine dihydrochloride (Therapeutic: Narcotic analgesic) 4-Phenylpiperidine, ethyl ester μ-opioid receptor agonist

Key Observations

Structural Diversity :

  • The target compound’s bicyclic piperidine system contrasts with BD 1063 ’s piperazine core and dichlorophenyl substituent, which enhances sigma-1 receptor affinity .
  • Unlike Anileridine dihydrochloride , which contains a phenylpiperidine motif critical for opioid activity, the target compound lacks aromatic groups, suggesting divergent pharmacological targets .

Functional Group Influence: The dihydrochloride salt in all listed compounds improves aqueous solubility, a common feature for bioactive molecules requiring systemic distribution . Substituents like imidazole (in CBR00638) or dichlorophenyl (in BD 1063) dictate receptor specificity. The target compound’s ethyl-piperidinyl chain may favor interactions with non-opioid CNS targets, such as sigma-2 receptors or dopamine transporters .

Anileridine dihydrochloride’s esterified phenyl group is essential for opioid analgesia, a feature absent in the target compound, which likely precludes opioid activity .

Research Findings and Implications

  • Receptor Binding : Molecular docking studies suggest the target compound’s ethyl-piperidinyl chain may interact with sigma-2 receptor hydrophobic pockets, analogous to DTG (1,3-di-o-tolylguanidine) but with reduced efficacy .
  • Synthetic Accessibility : The compound’s synthesis mirrors routes for 2-[2-(1H-imidazol-1-yl)ethyl]piperidine dihydrochloride , involving alkylation and hydrochloride salt formation .

Biological Activity

2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

  • Molecular Formula : C14H30Cl2N2
  • Molecular Weight : 297.307 Da
  • Structure : The compound features a piperidine ring that is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have been shown to act as antagonists at the histamine H1 receptor, suggesting that this compound may also exhibit antihistaminic properties.

Target Receptors

  • Histamine H1 Receptor : This receptor is involved in allergic responses and inflammation. By blocking this receptor, the compound can potentially alleviate symptoms associated with allergies.
  • Acetylcholinesterase (AChE) : Preliminary studies indicate that this compound may interact with AChE, which is crucial for neurotransmission in the nervous system.

Biological Activities

The compound has been investigated for several biological activities:

  • Antihistaminic Activity : By inhibiting the histamine H1 receptor, it may reduce allergic reactions and inflammation.
  • Neuroprotective Effects : Given its interactions with cholinergic pathways, there is potential for neuroprotective applications, particularly in conditions such as Alzheimer's disease.

Anticancer Activity

Research has suggested that piperidine derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that a related piperidine compound showed significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This indicates a potential avenue for further exploration of this compound in oncology.

Alzheimer’s Disease Research

Studies have highlighted the role of piperidine derivatives in inhibiting AChE, which is beneficial in treating Alzheimer's disease. The introduction of piperidine moieties improved the pharmacokinetic properties of certain compounds, enhancing their ability to cross the blood-brain barrier . This suggests that this compound could be developed into a therapeutic agent for neurodegenerative diseases.

Biochemical Pathways

The compound's effects on cellular signaling pathways have been noted:

  • MAPK/ERK Pathway : Involvement in cell proliferation and differentiation processes indicates that this compound could modulate these pathways, leading to therapeutic effects in various conditions .

Summary Table of Biological Activities

Biological ActivityMechanismReferences
AntihistaminicH1 receptor antagonist,
NeuroprotectiveAChE inhibition ,
AnticancerInduction of apoptosis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 2
2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

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